
3-(5-氟-2-甲氧基苯基)丙酸
描述
3-(5-Fluoro-2-methoxyphenyl)propanoic acid is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.19 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(5-Fluoro-2-methoxyphenyl)propanoic acid is1S/C10H11FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) . The compound’s structure includes a propanoic acid group attached to a 5-fluoro-2-methoxyphenyl group . Physical And Chemical Properties Analysis
3-(5-Fluoro-2-methoxyphenyl)propanoic acid has a molecular weight of 198.19 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . The compound has one hydrogen bond donor count and four hydrogen bond acceptor counts . It has a rotatable bond count of 4 .科学研究应用
电化学应用:Korotaeva等人(2011年)的研究探讨了电合成在甲氧基苯丙烯酸的氢化中的应用,导致甲氧基苯丙酸的产生,其中可能包括类似物如3-(5-氟-2-甲氧基苯基)丙酸。该过程在特定条件下表现出高产率,表明在电化学合成过程中具有潜在应用(L. Korotaeva et al., 2011)。
荧光猝灭研究:Geethanjali等人(2015年)的研究涉及硼酸衍生物的荧光猝灭研究,包括4-氟-2-甲氧基苯基硼酸,其结构类似于3-(5-氟-2-甲氧基苯基)丙酸。该研究提供了关于荧光性质和在分子相互作用和环境研究中的潜在应用的见解(H. S. Geethanjali et al., 2015)。
合成应用于抗菌剂:Puthran等人(2019年)合成了使用衍生物的新型席夫碱,包括2-氨基-5-(3-氟-4-甲氧基苯基)噻吩-3-碳腈,并测试了它们的抗菌活性。与3-(5-氟-2-甲氧基苯基)丙酸的结构相似性表明在合成抗菌剂方面具有潜在应用(Divyaraj Puthran et al., 2019)。
在不对称合成中的应用:Monclus等人(1995年)描述了涉及氟化酪氨酸和间位酪氨酸的不对称合成方法,包括与3-(5-氟-2-甲氧基苯基)丙酸结构类似的化合物。这表明其在不对称合成过程中用于产生手性化合物的潜在用途(M. Monclus et al., 1995)。
作用机制
Target of Action
The primary targets of the compound 3-(5-Fluoro-2-methoxyphenyl)propanoic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable the compound is in a biological context.
安全和危害
The compound is associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures in case of contact with skin, eyes, or if inhaled .
生化分析
Biochemical Properties
3-(5-Fluoro-2-methoxyphenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response. The nature of these interactions often involves the inhibition of enzyme activity, leading to a reduction in the production of pro-inflammatory mediators. Additionally, 3-(5-Fluoro-2-methoxyphenyl)propanoic acid can bind to specific receptors on cell membranes, influencing signal transduction pathways .
Cellular Effects
The effects of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in the inflammatory response, leading to altered levels of cytokines and other signaling molecules. Furthermore, 3-(5-Fluoro-2-methoxyphenyl)propanoic acid can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the activity of cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins. Additionally, 3-(5-Fluoro-2-methoxyphenyl)propanoic acid can modulate the activity of transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 3-(5-Fluoro-2-methoxyphenyl)propanoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory activity, without significant adverse effects. At higher doses, toxic or adverse effects may be observed, including gastrointestinal irritation and liver toxicity. Threshold effects have been noted, where a certain dosage level is required to achieve a measurable biological response .
Metabolic Pathways
3-(5-Fluoro-2-methoxyphenyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The metabolic pathways of this compound include hydroxylation, conjugation, and subsequent excretion. These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms and can bind to plasma proteins, affecting its distribution and accumulation in various tissues. The localization of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid is an important aspect of its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. The subcellular localization of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid can influence its interactions with other biomolecules and its overall function .
属性
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWLXEJMMZKQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735123 | |
| Record name | 3-(5-Fluoro-2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900021-53-6 | |
| Record name | 3-(5-Fluoro-2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



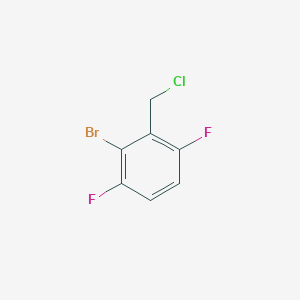
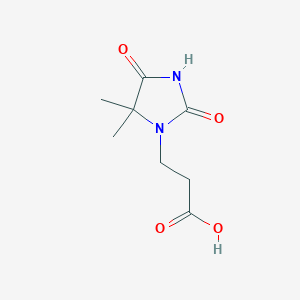
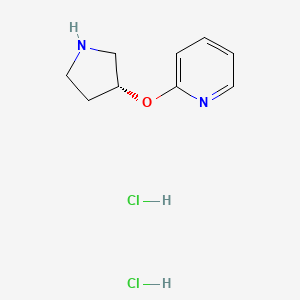

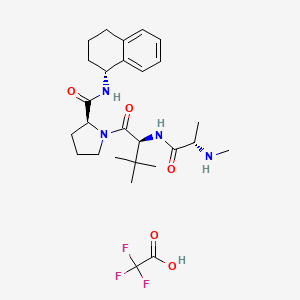
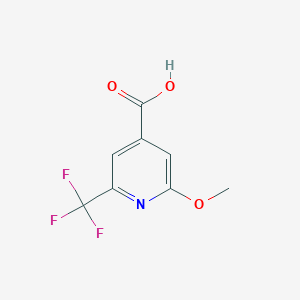

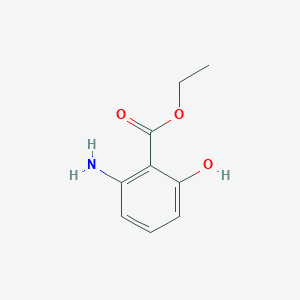
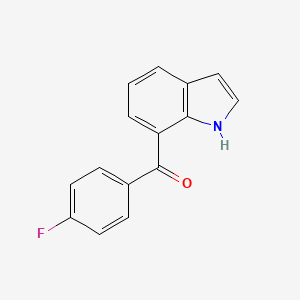
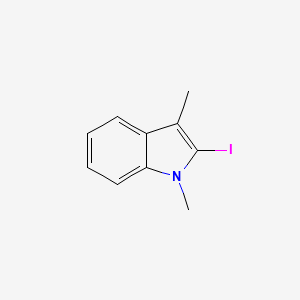
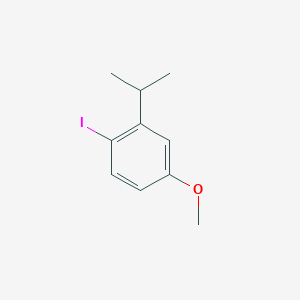
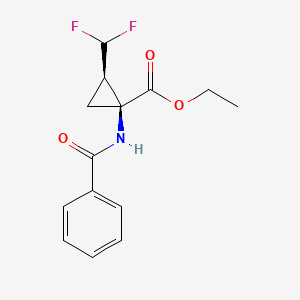

![Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1401295.png)